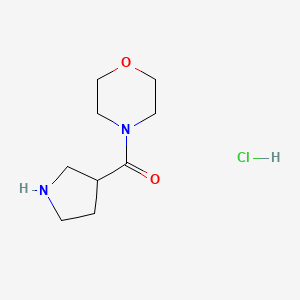

4-(3-Pyrrolidinylcarbonyl)-morpholine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Again, specific chemical reactions involving “4-(3-Pyrrolidinylcarbonyl)-morpholine hydrochloride” are not available. But, similar compounds like pinacol boronic esters undergo various transformations including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Aplicaciones Científicas De Investigación

Chemical and Pharmacological Interest in Morpholine and Pyrans Derivatives

Morpholine is recognized for its incorporation into various organic compounds with diverse pharmacological activities. Research highlights the pharmacological profile of morpholine derivatives, showing their broad spectrum of potential uses. Morpholine and pyran analogues are crucial due to their versatile applications in the chemical and pharmacological domains, serving as a foundation for the development of novel derivatives with significant activities (Asif & Imran, 2019).

Photocatalytic Degradation of Pollutants

Studies on the photocatalytic degradation of pollutants, including morpholine, provide insights into the environmental applications of related compounds. The identification of intermediate products from morpholine degradation helps understand the potential environmental impacts and the complexity of photocatalytic pathways, offering a basis for designing compounds with minimized adverse environmental effects (Pichat, 1997).

Antioxidant Activity Analysis

Research on antioxidant activity has broadened the scope of morpholine derivatives in various fields. The exploration of antioxidant assays, including those based on morpholine compounds, aids in the identification and evaluation of new antioxidants, highlighting the potential of morpholine derivatives in enhancing antioxidant capacity in biological systems (Munteanu & Apetrei, 2021).

Electrochemical Applications

The study of electrochemical reduction mechanisms of morpholine-containing compounds illuminates their potential in ionic liquids and other organic salts. This research offers insights into the selection and design of morpholine derivatives for specific electrochemical characteristics, providing a pathway for the development of novel electrochemical systems (Lane, 2012).

Synthetic Approaches to Spiro-Alkaloids

The synthesis of spiro-alkaloids with morpholine moieties, such as acortatarins and shensongines, highlights the significance of morpholine in producing compounds with potent antioxidative properties. This review sheds light on synthetic strategies for accessing these alkaloids, opening avenues for the creation of new therapeutics for diseases linked to reactive oxygen species (Faisal et al., 2018).

Propiedades

IUPAC Name |

morpholin-4-yl(pyrrolidin-3-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c12-9(8-1-2-10-7-8)11-3-5-13-6-4-11;/h8,10H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXZGWTXOXEXMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N2CCOCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Pyrrolidinylcarbonyl)-morpholine HCl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-pentylcyclohexyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2773350.png)

![2-{2-[2-(4-Methylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B2773352.png)

![N-[[5-(Dimethylamino)pyrimidin-2-yl]methyl]but-2-ynamide](/img/structure/B2773355.png)

![N-butyl-N-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)butan-1-amine](/img/structure/B2773356.png)

![2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B2773358.png)

![2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2773361.png)

![2-(3-(Diethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773364.png)

![(E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide](/img/structure/B2773367.png)